

Technical Support Center: Purifying JBIR-15

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Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

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Welcome to the technical support center for the isolation and purification of **JBIR-15**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity **JBIR-15** from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is **JBIR-15** and from what source is it typically isolated?

A1: **JBIR-15** is a new aspochracin derivative, identified as N-demethyl aspochracin at the alanyl residue.[1] It is a non-proteogenic cyclic tripeptide.[2] It was first isolated from the culture broth of a sponge-derived fungus, *Aspergillus sclerotiorum* Huber Sp080903f04, which was collected from a marine sponge of the *Mycale* sp.[1][3]

Q2: What are the known physical and solubility properties of **JBIR-15**?

A2: **JBIR-15** has a molecular formula of C₂₂H₃₄N₄O₄ and a molecular weight of 418.53.[2] It is soluble in solvents such as ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[2] This information is critical when selecting solvents for extraction and chromatography.

Q3: What is the general workflow for isolating **JBIR-15**?

A3: The established workflow involves fermentation of the producing fungus, followed by extraction of the mycelium, solvent partitioning to create a crude extract, and then multi-step chromatography to purify **JBIR-15**. [3] The key purification stages are normal-phase medium-

pressure liquid chromatography (MPLC) followed by preparative reversed-phase high-performance liquid chromatography (HPLC).[3]

Q4: Are there any known biological activities or signaling pathways for **JBIR-15**?

A4: The biological activity of **JBIR-15** is largely unexplored.[2] While it is known to be non-toxic to mammalian cell lines and insects, specific cellular targets or signaling pathways have not been detailed in the available literature.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of **JBIR-15** and other natural products.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Yield of Crude Extract	1. Inefficient extraction from mycelium.[4][5] 2. Degradation of JBIR-15 during extraction.[6] 3. Suboptimal growth of the fungus, leading to low production.	1. Ensure thorough homogenization of the mycelium. Use a proven solvent system like 80% aqueous acetone for extraction.[3] Perform the extraction multiple times to ensure completeness. 2. Avoid prolonged exposure to high temperatures or harsh pH conditions during solvent evaporation.[7] 3. Optimize fermentation conditions (media, temperature, time) as described in the original isolation protocol (14 days at 27°C in static culture).[3]
Co-elution of Impurities during MPLC	1. Poor separation on the silica column. 2. The stepwise gradient is not shallow enough to resolve compounds with similar polarity. 3. Overloading of the column with crude extract.	1. Consider using a different solvent system. Test solvent systems using Thin Layer Chromatography (TLC) first to find an optimal mobile phase for separation.[8] 2. Switch from a stepwise to a linear gradient to improve resolution. 3. Reduce the amount of crude extract loaded onto the column.
Presence of Aspochracin Impurity	Aspochracin is a structurally related compound that is co-produced by <i>Aspergillus sclerotiorum</i> and elutes under similar conditions.[1][3]	The final preparative RP-HPLC step is crucial for separating JBIR-15 from aspochracin. Optimize the HPLC method: - Adjust the methanol/water ratio. A shallower gradient or isocratic elution might be

		necessary. - Ensure the column (e.g., L-column2 ODS) is in good condition.[3] - Monitor the elution profile carefully using LC-MS to collect the correct fractions.[3]
Final Product has Low Purity (>95% is desired)	1. Incomplete separation in the final HPLC step. 2. Contamination from solvents or labware. 3. Degradation of the isolated compound.	1. Re-purify the sample using preparative HPLC, potentially with a different solvent system or a slower flow rate (the original protocol used 10 ml/min).[3] 2. Use high-purity, HPLC-grade solvents and thoroughly clean all collection vials. 3. Store the purified JBIR-15 at -20°C to prevent degradation.[2]
Loss of Sample between Purification Steps	1. Adsorption of the compound onto glassware or filters. 2. Multiple solvent transfer and evaporation steps.	1. Silanize glassware to reduce active sites for adsorption. 2. Minimize the number of transfer steps. Rinse each container with the subsequent solvent to recover any adhered compound.

Experimental Protocols & Data

Protocol 1: Extraction and Initial Partitioning of JBIR-15

This protocol is adapted from the original isolation paper by Motohashi et al.[3]

- Fermentation: Culture *Aspergillus sclerotiorum* Huber Sp080903f04 in static culture at 27°C for 14 days. The media should contain brown rice, Bacto-Yeast extract, sodium tartrate, and KH₂PO₄ in water.[3]

- Extraction: Extract the resulting mycelium (from 10 flasks) with 1000 ml of 80% aqueous acetone.[3]
- Concentration: Concentrate the extract in vacuo to remove the acetone, resulting in an aqueous concentrate (approx. 200 ml).[3]
- Solvent Partitioning: Partition the aqueous concentrate with ethyl acetate (EtOAc) three times.
- Drying and Evaporation: Collect the EtOAc layers, dry them over sodium sulfate (Na_2SO_4), and evaporate to dryness to yield the crude residue.[3]

Protocol 2: Chromatographic Purification of JBIR-15

- Normal-Phase MPLC:
 - Stationary Phase: Purif-Pack Silica-60 column.[3]
 - Mobile Phase: A stepwise gradient of chloroform (CHCl_3) and methanol (MeOH).[3]
 - Procedure: Dissolve the dried residue (approx. 1.01 g) and chromatograph it on the MPLC system.[3] Collect fractions and monitor using LC-MS. **JBIR-15** is expected in the 10% MeOH eluate.[3] Aspochracin is typically found in the 5% MeOH eluate.[3]
- Preparative Reversed-Phase HPLC:
 - Stationary Phase: L-column2 ODS (20 i.d. x 150 mm).[3]
 - Mobile Phase: 60% MeOH in water containing 0.1% formic acid.[3]
 - Flow Rate: 10 ml/min.[3]
 - Procedure: Pool and concentrate the 10% MeOH fractions from the MPLC step (approx. 26.1 mg).[3] Inject this onto the preparative HPLC system. Collect the peak corresponding to **JBIR-15**, which has a retention time (t_R) of approximately 10.8 minutes under these conditions.[3]

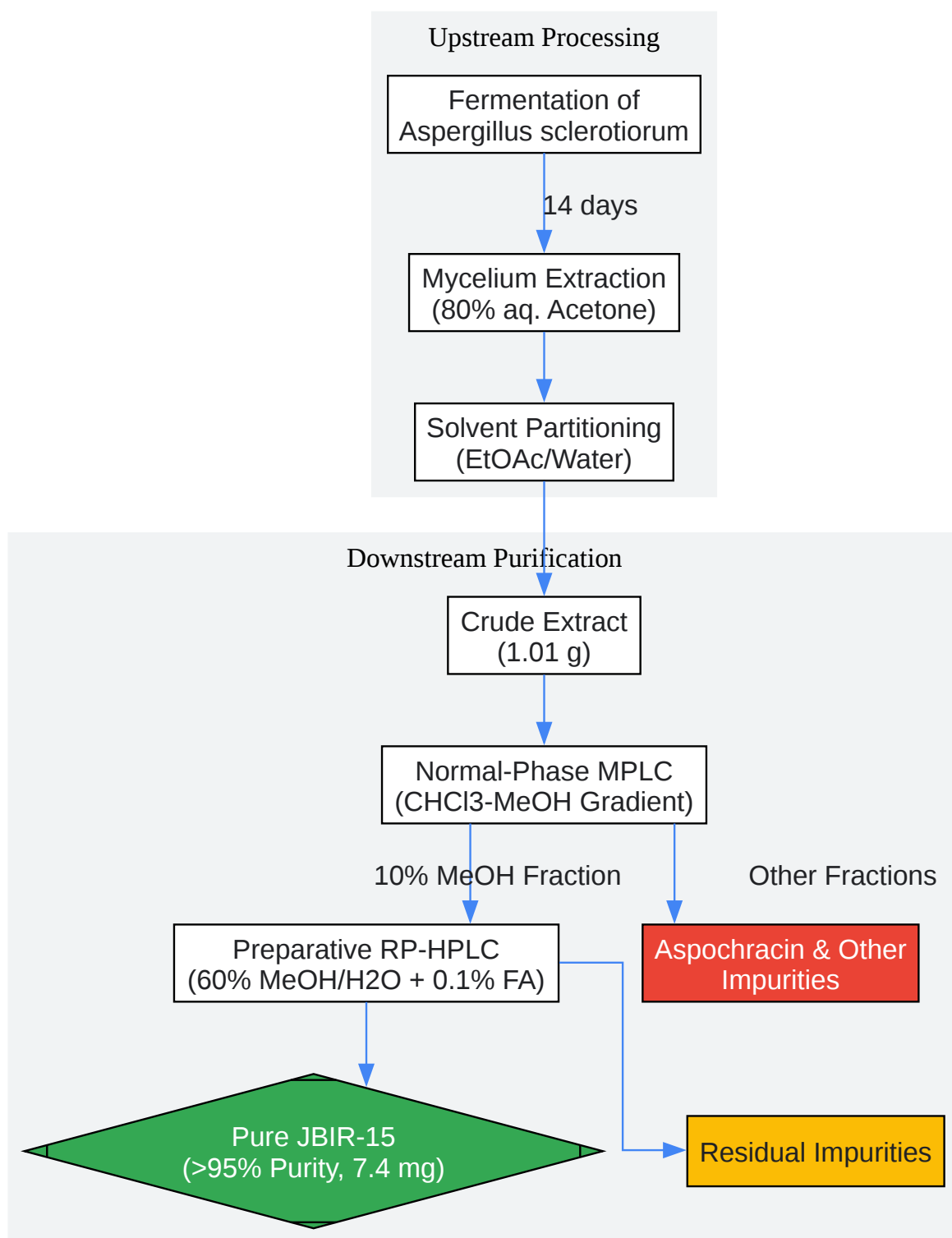
Quantitative Data Summary

The following table summarizes the yield at different stages of a typical purification process as reported in the literature.[3]

Purification Stage	Starting Material	Resulting Material	Yield
Extraction & Partitioning	Mycelium from 10 flasks	Crude EtOAc Residue	1.01 g
Normal-Phase MPLC	1.01 g Crude Residue	10% MeOH Eluate Fraction	26.1 mg
Preparative RP-HPLC	26.1 mg MPLC Fraction	Pure JBIR-15	7.4 mg

Visualizations

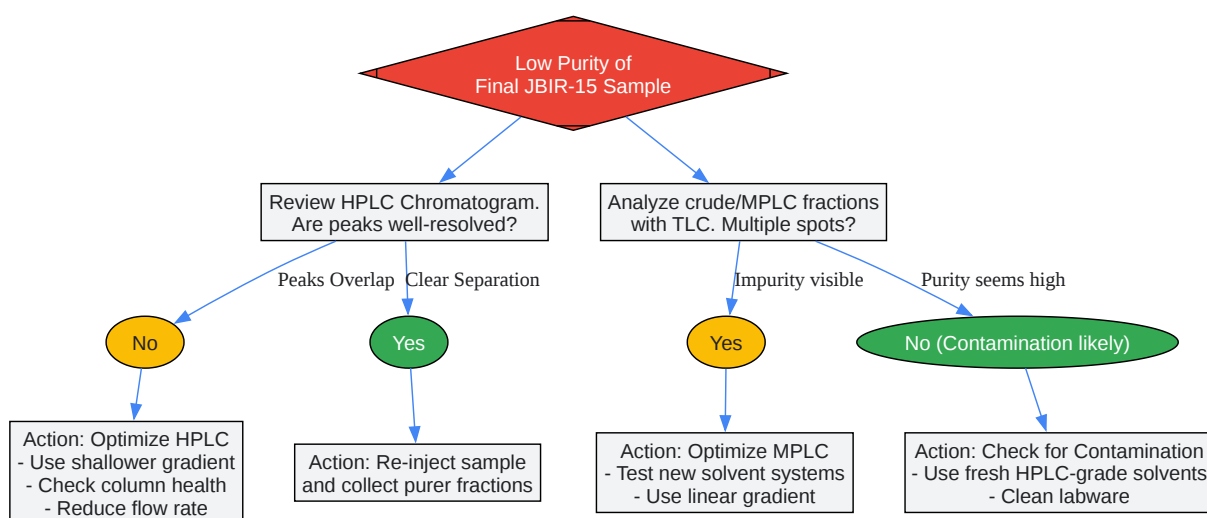
Experimental Workflow for JBIR-15 Purification



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Caption: Workflow for the isolation and purification of **JBIR-15**.

Troubleshooting Logic for Low Purity



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